

# Application Note: BP Fluor 594 NHS Ester for High-Resolution Microscopy

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Compound of Interest		
Compound Name:	BP Fluor 594 NHS ester	
Cat. No.:	B3179287	Get Quote

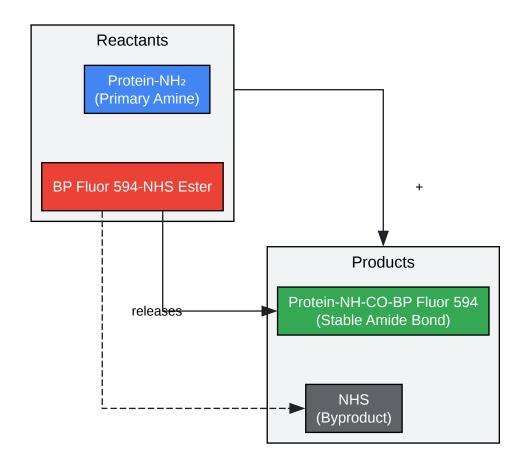
Audience: Researchers, scientists, and drug development professionals.

Introduction: BP Fluor 594 is a bright, water-soluble, and photostable red fluorescent dye highly suitable for advanced imaging applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is a popular and effective tool for covalently labeling primary amines on proteins, antibodies, and other biomolecules.[1][3] The resulting conjugates exhibit strong fluorescence and high photostability, making them ideal for high-resolution microscopy techniques such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).[2][4] BP Fluor 594 is spectrally similar to dyes like Alexa Fluor<sup>TM</sup> 594 and Texas Red, with an excitation maximum around 590 nm and an emission maximum around 617 nm.[1][2] It is compatible with common laser lines, including 561 nm and 594 nm, and maintains its fluorescence in a wide pH range (pH 4-10).[1] These properties make **BP Fluor 594 NHS Ester** an excellent choice for achieving nanoscale resolution in complex biological samples.

### **Chemical Conjugation Workflow**

The fundamental mechanism of labeling with **BP Fluor 594 NHS Ester** involves the reaction of the succinimidyl ester with a primary amine on the target biomolecule, such as the side chain of a lysine residue. This reaction, typically conducted at a pH between 7 and 9, results in the formation of a highly stable, covalent amide bond and the release of N-hydroxysuccinimide.[1]





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Caption: Covalent labeling via NHS ester chemistry.

# Data Presentation: Photophysical and Chemical Properties

The quantitative properties of **BP Fluor 594 NHS Ester** are summarized below, providing key data for experimental design.



Property	Value	Reference(s)
Excitation Maximum (λex)	~590 nm	[1]
Emission Maximum (λem)	~617 nm	[1]
Molar Extinction Coeff.	92,000 cm <sup>-1</sup> M <sup>-1</sup>	[1]
Recommended Laser Lines	561 nm, 594 nm	[1]
Molecular Weight	~819.9 g/mol	[1]
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester	[1]
Reactivity Target	Primary amines (-NH <sub>2</sub> )	[1][4]
Optimal Reaction pH	7.0 - 9.0	[1]
Solubility	Water, DMSO, DMF	[1]
Storage Conditions	-20°C, protect from light	[1][4]
Key Features	Bright, water-soluble, highly photostable, pH insensitive (4-10)	[1][2]

# **Experimental Protocols**

# Protocol 1: Labeling Antibodies with BP Fluor 594 NHS Ester

This protocol provides a general method for conjugating **BP Fluor 594 NHS Ester** to antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

### Materials:

- Antibody (1-5 mg/mL in amine-free buffer like PBS)
- BP Fluor 594 NHS Ester



- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification Column (e.g., gel filtration, spin desalting column)
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

#### Procedure:

- Antibody Preparation:
  - Ensure the antibody is in an amine-free buffer (e.g., PBS).[5] If buffers like Tris or glycine
    are present, dialyze the antibody against PBS.
  - Adjust the antibody concentration to at least 1 mg/mL.[6]
  - $\circ$  Add 1/10th volume of Reaction Buffer to the antibody solution to raise the pH to  $\sim$ 8.3.
- Dye Preparation:
  - Immediately before use, dissolve the BP Fluor 594 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
  - Calculate the volume of dye solution needed for the desired molar excess (a starting point of 10-20 fold molar excess of dye to antibody is common for IgG).
  - Add the calculated volume of dye solution to the antibody solution while gently vortexing.
  - Incubate the reaction for 1 hour at room temperature, protected from light.[6]
- Purification of the Conjugate:
  - Remove unreacted, hydrolyzed dye by passing the reaction mixture over a gel filtration or spin desalting column equilibrated with PBS.[8]



 Collect the colored fractions corresponding to the labeled antibody. The conjugate is now ready for use.

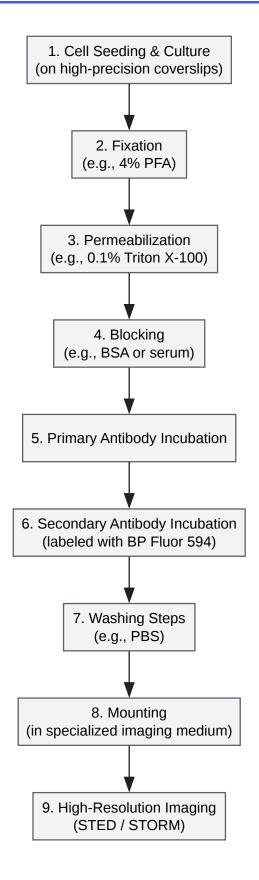
### Storage:

 Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to 50% (v/v) and store in single-use aliquots at -20°C.[5]

## Immunofluorescence Workflow for Super-Resolution

A successful super-resolution experiment relies on a meticulous sample preparation workflow to ensure specific labeling, high signal-to-noise, and preservation of ultrastructure.





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Caption: General workflow for immunofluorescence.



# Protocol 2: Immunofluorescence for High-Resolution Microscopy (STED/STORM)

This protocol outlines the key steps for staining fixed cells for subsequent imaging with STED or STORM microscopy.

#### Materials:

- Cells cultured on high-precision coverslips (#1.5H)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody (specific to the target of interest)
- BP Fluor 594-conjugated Secondary Antibody
- Mounting Medium (STED: e.g., Mowiol with low refractive index mismatch; STORM: e.g., imaging buffer with GLOX and a reducing agent).[7][9]

#### Procedure:

- Fixation:
  - Wash cells gently 3 times with PBS.
  - Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
  - Wash 3 times with PBS for 5 minutes each to remove residual fixative.
- Permeabilization:

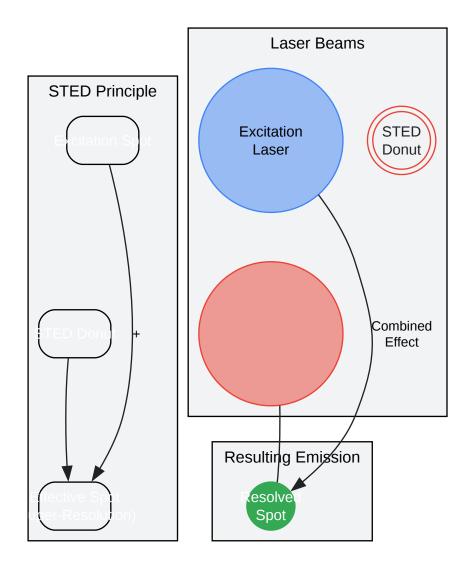


- Incubate cells with Permeabilization Buffer for 10 minutes. This step is crucial for intracellular targets.[9]
- Wash 3 times with PBS.
- Blocking:
  - Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[10]
- Antibody Incubation:
  - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
  - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
  - Wash 3 times with PBS for 5 minutes each.
  - Dilute the BP Fluor 594-conjugated secondary antibody in Blocking Buffer. Use highly cross-adsorbed antibodies to ensure specificity.[11]
  - Incubate for 1 hour at room temperature, protected from light.[10]
  - Wash 3 times with PBS for 5 minutes each, keeping the sample protected from light.
- Mounting and Imaging:
  - For STED: Mount the coverslip on a slide using a STED-compatible mounting medium.
     The refractive index should match the immersion oil as closely as possible.[9]
  - For STORM: Mount in a freshly prepared STORM imaging buffer, which typically contains an oxygen-scavenging system (e.g., glucose oxidase and catalase - GLOX) and a reducing agent (e.g., 2-mercaptoethanol or MEA) to promote fluorophore photoswitching.
     [7]
  - Seal the coverslip and proceed with imaging.



### **Principle of STED Microscopy**

STED microscopy achieves super-resolution by overcoming the diffraction limit of light. It uses two lasers: an excitation laser to excite fluorophores in a diffraction-limited spot, and a donut-shaped depletion (STED) laser that de-excites fluorophores at the periphery of the spot through stimulated emission. This process confines fluorescence emission to a nanoscale central region, which is then scanned across the sample to build a super-resolved image.[12][13]



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Caption: Principle of Stimulated Emission Depletion.



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